molecular formula C16H18N4O2S B2716499 3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione CAS No. 371781-41-8

3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione

Cat. No.: B2716499
CAS No.: 371781-41-8
M. Wt: 330.41
InChI Key: GZMLOYHLICCMMS-UHFFFAOYSA-N
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Description

“3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione” is a chemical compound . It is also known as CHEBI:92434 . The formula for this compound is C16H18N4O2S .

Physical and Chemical Properties The average mass of this compound is 330.406 and the monoisotopic mass is 330.11505 . The InChI string for this compound is InChI=1S/C16H18N4O2S/c1-10(2)23-16-17-13-12(14(21)18-15(22)19(13)3)20(16)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,18,21,22) and the SMILES string is CC©SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C .

Scientific Research Applications

Structural Analysis and Synthetic Pathways

Structural analysis and synthetic pathways of purine derivatives, including 3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione, are essential for understanding their chemical properties and potential applications in medicinal chemistry. For example, studies on the synthesis of 4-Alkyl- or 4-Phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones reveal complex synthetic routes that provide insights into the structural versatility of purine derivatives (Simo, Rybár, & Alföldi, 1998). These synthetic pathways underscore the importance of purine derivatives in drug design and development, highlighting their potential as scaffolds for creating new therapeutic agents.

Pharmacological Potential

The pharmacological potential of purine derivatives, including their roles in modulating various biological targets, has been a subject of extensive research. For instance, new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have been synthesized and tested for cardiovascular activity, demonstrating their potential in the development of treatments for cardiovascular diseases (Chłoń-Rzepa et al., 2004). Similarly, studies on 1H and 13C assignments of 6‐, 8‐, 9‐ substituted purines provide valuable information on the molecular structure of purine derivatives, which is crucial for understanding their interaction with biological targets and their pharmacological effects (Lorente-Macías et al., 2018).

Antiviral and Antimicrobial Activities

Purine derivatives exhibit significant antiviral and antimicrobial activities, making them promising candidates for developing new therapeutic agents. The synthesis and evaluation of purine-2,6-dione derivatives for their antimicrobial and antifungal activities against various pathogens highlight the therapeutic potential of these compounds in treating infectious diseases (Romanenko et al., 2016). Such studies are crucial for identifying new drug candidates with effective antimicrobial and antiviral properties.

Properties

IUPAC Name

7-benzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10(2)23-16-17-13-12(14(21)18-15(22)19(13)3)20(16)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMLOYHLICCMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321209
Record name 7-benzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643095
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

371781-41-8
Record name 7-benzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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